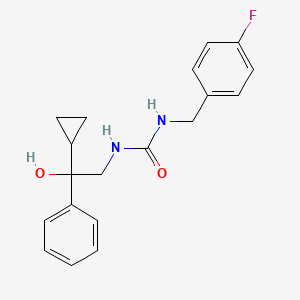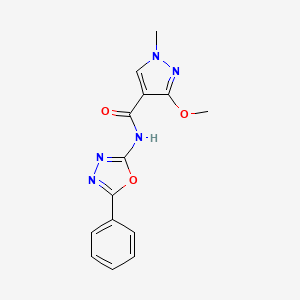
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the cyclization of hydrazides with various reagents to form the core pyrazole structure, which can be further substituted to achieve the desired compound. For example, compounds with a similar structure have been synthesized by reacting malon (2-methoxy-5-methyl) anilic acid hydrazide with selected substituted phenyl benzeneazo acetyl acetone in glacial acetic acid, showcasing the versatility of pyrazole synthesis methods (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the 3D structure of the compound, as well as spectroscopic methods like NMR, IR, and mass spectrometry for detailed structural insights. For instance, a related compound's molecular geometry and electronic structures were optimized and calculated, indicating the electrophilic and nucleophilic regions of the molecular surface, which are crucial for understanding its chemical behavior (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, allowing for a range of reactions, including cyclizations, substitutions, and more. These reactions are essential for the synthesis of various derivatives with potential biological activities. The detailed chemical properties are derived from theoretical and experimental analyses, providing insights into reactivity patterns and interaction capabilities with biological targets.
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, are crucial for the practical application of any chemical compound. For pyrazole derivatives, thermal stability up to certain temperatures has been reported, indicating their potential for various applications without degradation under standard conditions (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally related to "3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide" have been synthesized and characterized to explore their potential in scientific research. For instance, Hassan, Hafez, and Osman (2014) synthesized a series of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives to investigate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the importance of structural characterization in developing therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antibacterial Activity
Research conducted by Rai et al. (2009) on closely related compounds, specifically 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrated significant antibacterial activity against various bacterial strains. This study suggests the potential of such compounds in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Structural Studies and Theoretical Calculations
Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, conducting comprehensive structural studies including single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to understand the molecular interactions and stability of such compounds. These studies provide insights into the structural properties that contribute to the biological activity of these molecules (Kumara, Kumar, Kumar, & Lokanath, 2018).
Pharmacological Evaluation
Faheem (2018) focused on the computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazoles, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the diverse pharmacological potential of compounds within this chemical class (Faheem, 2018).
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-8-10(13(18-19)21-2)11(20)15-14-17-16-12(22-14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOMXCUUDKWSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

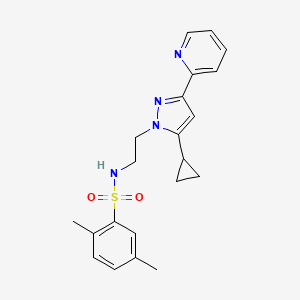
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

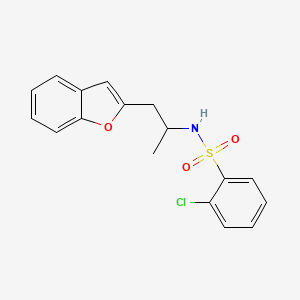
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)


![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)
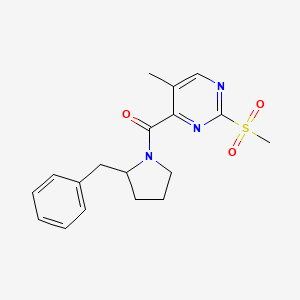
![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine](/img/structure/B2483171.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2483173.png)
